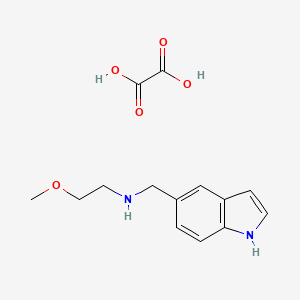

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate

描述

属性

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.C2H2O4/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;3-1(4)2(5)6/h2-5,8,13-14H,6-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKAGUKRZSHABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate typically involves the reaction of 1H-indole-5-carbaldehyde with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions:

Oxidation: N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted indole derivatives.

科学研究应用

Neuropharmacology

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate is studied for its potential as a serotonin receptor modulator . The structural similarity to neurotransmitters suggests that it may interact with serotonin receptors, which play crucial roles in mood regulation and neurological functions. Preliminary research indicates possible interactions with dopamine and adrenergic receptors as well, expanding its therapeutic potential beyond mood disorders.

Anticancer Research

Compounds containing indole structures are often associated with anticancer properties. Research indicates that this compound may exhibit anti-inflammatory and anticancer activities, making it a candidate for further exploration in cancer therapeutics.

Case Studies and Research Findings

Research efforts have focused on synthesizing derivatives from this compound to enhance its biological profile. For instance, studies have shown that modifications to the indole structure can yield compounds with improved efficacy against bacterial strains or enhanced receptor binding affinity .

Additionally, molecular docking studies suggest that substituted indoles can effectively bind to target proteins involved in bacterial resistance mechanisms, indicating a promising avenue for developing new antimicrobial agents .

作用机制

The mechanism of action of N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine Dihydrochloride

- Structure : Replaces the 2-methoxyethyl group with a pyridin-3-ylmethyl substituent.

- Key Differences :

- The pyridine ring introduces aromaticity and basicity, which may enhance interactions with π-π stacking or hydrogen bonding in biological targets.

- The dihydrochloride salt increases aqueous solubility compared to the oxalate form but may alter stability under physiological conditions.

5-(1H-Indol-3-ylmethyl)-N-(Substituted Phenyl)-1,2,4-thiadiazol-2-amine Derivatives

- Structure : Features a thiadiazole ring instead of the methoxyethylamine group, with substitution at the indole 3-position.

- aureus for compound 1 in ). Substitution at the indole 3-position may reduce steric hindrance compared to 5-substituted analogs, affecting target binding .

Bufotenine Oxalate (5-Hydroxy-N,N-dimethyltryptamine Oxalate)

- Structure : Contains a 5-hydroxyindole core with dimethylamine substituents.

- Key Differences: The hydroxyl group at the 5-position enables strong hydrogen-bonding interactions, unlike the methoxyethyl group, which offers moderate hydrophilicity. Bufotenine is a known serotonin receptor agonist, whereas the methoxyethyl substituent in the target compound may shift selectivity toward other receptor subtypes (e.g., adrenergic or dopaminergic) .

ASS234 and MBA236 (Indole-Piperidine-Propargylamine Hybrids)

- Structure : Combines indole with piperidine and propargylamine groups.

- Key Differences: The propargylamine group confers irreversible inhibition of monoamine oxidase (MAO), a property absent in the target compound. Piperidine substituents enhance lipophilicity and CNS penetration, contrasting with the hydrophilic oxalate salt form of the target compound .

Physicochemical and Pharmacokinetic Comparisons

生物活性

N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate is a complex organic compound notable for its potential biological activities, attributed to its structural similarities with various neurotransmitters. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O5, with a molecular weight of 294.3 g/mol. The compound features an indole ring and a methoxyethyl side chain, enhancing its solubility and stability.

Key Structural Features

| Feature | Description |

|---|---|

| Indole Ring | Common in biologically active compounds |

| Methoxyethyl Side Chain | Enhances solubility and stability |

| Oxalate Salt Form | Improves bioavailability |

Interaction with Neurotransmitter Receptors

Research indicates that this compound may interact with serotonin receptors, which play a crucial role in mood regulation. Additionally, its structural characteristics suggest potential interactions with dopamine and adrenergic receptors, which could elucidate its pharmacodynamics and therapeutic potential in neurological disorders.

Anti-inflammatory and Anticancer Properties

Compounds containing indole structures are often associated with anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially making it a candidate for further investigation in these therapeutic areas.

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyltryptamine | Indole structure; methyl group on nitrogen | Known psychedelic effects; shorter alkyl chain |

| Serotonin | Indole structure; hydroxyl groups | Natural neurotransmitter; simpler structure |

| 5-Hydroxyindoleacetic Acid | Indole structure; carboxylic acid | Metabolite of serotonin; lacks amine functionality |

The presence of both the indole ring and methoxyethyl side chain in this compound distinguishes it from these compounds, potentially contributing to its unique biological activity.

Pharmacological Studies

Recent pharmacological studies have explored the effects of this compound on various cell lines. For instance, experiments demonstrated that the compound could reduce inflammation markers in vitro, suggesting its potential use as an anti-inflammatory agent.

Clinical Implications

While clinical studies are still limited, the compound's interactions with neurotransmitter systems indicate possible applications in treating mood disorders and neurodegenerative diseases. Ongoing research aims to clarify these therapeutic potentials through more comprehensive clinical trials.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate, and how are intermediates purified?

- Methodology : The primary synthesis involves acylation of indole derivatives. For example, reacting 1H-indol-5-ylmethanamine with 2-methoxyethylamine under basic conditions (e.g., pyridine or triethylamine) followed by oxalate salt formation using oxalic acid in a polar solvent (e.g., ethanol). Purification typically involves recrystallization from mixtures like DMF/acetic acid or ethanol/water to isolate the oxalate salt .

- Key Steps : Monitor reaction progress via TLC, and confirm purity using melting point analysis and HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Techniques :

- 1H-NMR : Confirm the presence of indole protons (δ 7.0–7.5 ppm) and methoxyethyl groups (δ 3.2–3.5 ppm).

- EI-MS : Identify molecular ion peaks and fragmentation patterns to validate the structure.

- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and oxalate carbonyl bands (~1700 cm⁻¹).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

- Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Use fume hoods for synthesis and purification due to potential NOx emissions during decomposition .

- Store in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How can the synthetic yield of this oxalate salt be optimized under industrial-scale conditions?

- Strategies :

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate amine coupling.

- Continuous Flow Reactors : Improve mixing efficiency and reduce reaction time compared to batch processes .

- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring of oxalate salt formation .

Q. What experimental designs are suitable for evaluating the compound’s biological activity (e.g., antimicrobial or anticancer effects)?

- Approach :

- In Vitro Assays : Conduct dose-response studies (e.g., IC50 determination) against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Mechanistic Studies : Use fluorescence microscopy to assess apoptosis induction or ROS generation.

- Control Experiments : Compare activity with non-oxalate analogs to isolate the oxalate’s role in bioactivity .

Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

- Protocol :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.

- Analytical Tools : Track degradation products via UPLC-MS and quantify stability using Arrhenius kinetics .

Q. How should contradictory data in biological assays (e.g., varying potency across studies) be resolved?

- Resolution Steps :

- Replicate Experiments : Ensure consistency across multiple labs.

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic variations.

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions .

Key Considerations for Researchers

- Contradictory Evidence : Discrepancies in biological activity may stem from impurities or assay variability. Rigorous purification and assay validation are critical .

- Advanced Characterization : Pair experimental data with computational modeling (e.g., molecular docking) to hypothesize binding modes with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。